3-(2,2,2-trifluoroethyl)piperazin-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(2,2,2-trifluoroethyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N2O/c7-6(8,9)3-4-5(12)11-2-1-10-4/h4,10H,1-3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBPUPPVBUBBKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation of 3 2,2,2 Trifluoroethyl Piperazin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR: The spectrum is expected to show complex signals for the diastereotopic protons of the piperazinone ring. A characteristic quartet, resulting from coupling with the three fluorine atoms, would be anticipated for the methylene (B1212753) protons (-CH₂-) of the trifluoroethyl group. The N-H proton would likely appear as a broad singlet.
¹³C-NMR: The spectrum would feature six distinct carbon signals. The carbonyl carbon (C=O) would appear significantly downfield. The carbon of the trifluoroethyl group (-CF₃) would exhibit a quartet due to one-bond coupling with the fluorine atoms.
¹⁹F-NMR: A triplet signal would be expected, arising from the coupling of the three equivalent fluorine atoms with the adjacent methylene protons.
Two-Dimensional and Multidimensional NMR for Connectivity and Stereochemistry
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups. Key expected peaks include a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1650-1690 cm⁻¹. A band corresponding to the N-H stretching of the secondary amine and amide would also be present, likely in the 3200-3400 cm⁻¹ region.
Mass Spectrometry (MS)
High-resolution mass spectrometry would confirm the elemental composition. Computationally predicted collision cross-section (CCS) values for various adducts have been calculated, providing a theoretical basis for mass spectrometry analysis. uni.lu
Table 2: Predicted Mass-to-Charge Ratios (m/z) for Adducts of 3-(2,2,2-trifluoroethyl)piperazin-2-one
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 183.07398 |
| [M+Na]⁺ | 205.05592 |
| [M+K]⁺ | 221.02986 |
| [M-H]⁻ | 181.05942 |
Data sourced from computational predictions. uni.lu
Crystallography
As of this review, no crystallographic data for 3-(2,2,2-trifluoroethyl)piperazin-2-one, including single-crystal X-ray diffraction studies, have been reported. Such studies would be necessary to definitively determine its solid-state conformation, bond lengths, and crystal packing arrangement.
Pharmacology
Specific pharmacological studies on 3-(2,2,2-trifluoroethyl)piperazin-2-one have not been published. However, the piperazine (B1678402) moiety is a well-established pharmacophore found in numerous centrally active therapeutic agents, including antipsychotic, antidepressant, and anxiolytic drugs. nih.gov Many piperazine derivatives exert their pharmacological effects by interacting with monoamine pathways in the central nervous system. nih.gov Furthermore, some piperazine-containing molecules have been investigated as P-glycoprotein (P-gp) modulators, which can affect the pharmacokinetics of other drugs. nih.gov The presence of the trifluoroethyl group can significantly alter properties such as metabolic stability and receptor binding affinity. Therefore, while its specific mechanism of action is unknown, its structure suggests potential for activity within the central nervous system, though this remains purely hypothetical without experimental validation.
Applications in Chemical Synthesis
Use as a Chemical Intermediate
The structure of 3-(2,2,2-trifluoroethyl)piperazin-2-one features multiple reactive sites, making it a potentially valuable intermediate for chemical synthesis. The secondary amine at the N1 position and the secondary amide at the N4 position can both undergo various chemical transformations, such as alkylation, arylation, and acylation, allowing for the introduction of diverse substituents.
Synthesis of Derivatives
The piperazin-2-one (B30754) core is a versatile scaffold for the creation of compound libraries for drug discovery. nih.govnih.gov Starting from this compound, derivatives can be synthesized to explore structure-activity relationships. For example, functionalization at the N1 or N4 positions can lead to novel compounds with potential applications as anticancer, anti-inflammatory, or antimicrobial agents, areas where other piperazine (B1678402) derivatives have shown promise. nih.govnih.gov
Advanced Applications and Research Directions as a Chemical Scaffold
The rational design of analogs based on the this compound scaffold can be undertaken to systematically modulate physicochemical properties for improved drug-like characteristics. The trifluoromethyl group is a common bioisostere for a methyl group but imparts distinct electronic properties and can enhance metabolic stability and binding affinity.
Theoretical modifications could include:
Modulation of the Fluoroalkyl Side Chain: Replacing the 2,2,2-trifluoroethyl group with other halogenated or non-halogenated alkyl chains could fine-tune lipophilicity (LogP) and steric bulk. This allows for a systematic exploration of the chemical space around a target binding pocket.
N-Substitution: The secondary amine and amide nitrogens are prime locations for introducing new functionalities. N-arylation or N-alkylation could introduce pharmacophoric elements known to interact with specific biological targets, such as those found in kinase inhibitors or GPCR ligands. nih.gov
Ring Modification: While more synthetically challenging, modifications to the piperazinone ring itself, such as introducing substituents at other positions, could alter the conformational preferences of the molecule, potentially leading to enhanced target specificity.
Computational docking provides a purely theoretical method to explore the potential interactions of this compound with various biological targets. Given the prevalence of the piperazine scaffold in CNS-active agents, a hypothetical docking study could be performed against a relevant receptor, such as the Sigma-1 receptor (S1R), which is known to bind piperazine-based ligands. nih.gov
A theoretical docking workflow would involve:
Ligand Preparation: The 3D structure of this compound would be generated and energy-minimized using computational chemistry software.
Receptor Preparation: A crystal structure of a potential target, such as the human Sigma-1 receptor, would be obtained from the Protein Data Bank (PDB).
Docking Simulation: A docking algorithm would be used to predict the binding pose of the ligand within the receptor's active site.
Interaction Analysis: The resulting poses would be analyzed to identify hypothetical key interactions, such as hydrogen bonds between the ligand's amide/amine groups and receptor residues (e.g., Glu172 or Asp126 in S1R), or hydrophobic interactions involving the trifluoroethyl group. nih.gov
Such purely theoretical studies can generate hypotheses about potential biological targets and guide the design of future derivatives for synthesis and biological evaluation. mdpi.commdpi.commdpi.com
Conclusion and Future Research Perspectives
Summary of Synthetic Advances and Methodological Innovations
The synthesis of fluorinated piperazine (B1678402) derivatives represents a significant area of research in medicinal and materials chemistry. mdpi.com While specific literature on the synthesis of 3-(2,2,2-trifluoroethyl)piperazin-2-one is not extensively detailed, the construction of its core structure can be inferred from established methodologies for related compounds. The piperazin-2-one (B30754) scaffold is a common motif, and general synthetic strategies often involve the cyclization of 1,2-diamines with α,β-unsaturated esters or other suitable precursors. nih.gov The introduction of the 2,2,2-trifluoroethyl group is a key step, which can be achieved through various fluorination strategies. nih.gov
Methodological innovations in the field often focus on late-stage fluorination, which allows for the introduction of fluorine or fluorinated groups at a later point in the synthetic sequence. mdpi.com This approach is advantageous for creating diverse libraries of compounds for screening purposes. For the synthesis of molecules like this compound, this could involve the reaction of a piperazin-2-one precursor with a trifluoroethylating agent. Asymmetric synthesis to control the stereochemistry at the 3-position is also a critical aspect, often employing chiral auxiliaries or catalysts to achieve high enantiomeric purity. mdpi.comnih.govnih.gov The development of efficient, scalable, and stereoselective routes to such fluorinated heterocycles remains an active area of research.
Unaddressed Research Questions and Challenges in Synthesis and Reactivity
Despite the general understanding of piperazine synthesis, several challenges and unanswered questions remain, particularly for trifluoroethyl-substituted derivatives. A primary challenge lies in the stereoselective synthesis of the 3-substituted piperazin-2-one core. Achieving high diastereoselectivity and enantioselectivity in a cost-effective and scalable manner is often a significant hurdle. The reactivity of the piperazin-2-one ring, particularly the influence of the electron-withdrawing trifluoroethyl group on the N-H and amide functionalities, is not well-documented.
Key unaddressed research questions include:
What are the most efficient and stereoselective methods for the synthesis of this compound?
What are the conformational preferences of the piperazin-2-one ring, and how does the trifluoroethyl substituent influence this?
Are there any unique rearrangement or decomposition pathways for this molecule under various reaction conditions?
Addressing these questions will require detailed experimental and computational studies.
Prospective Avenues for Theoretical Investigations
Theoretical and computational chemistry can provide valuable insights into the structure, reactivity, and properties of this compound. Density Functional Theory (DFT) calculations could be employed to predict the molecule's geometry, vibrational frequencies, and electronic properties. Such studies can help in understanding the influence of the trifluoroethyl group on the electronic distribution within the piperazin-2-one ring. nih.gov
Furthermore, computational modeling can be used to explore potential reaction mechanisms for the synthesis and derivatization of this compound. For instance, calculating transition state energies for different synthetic routes could help in identifying the most favorable reaction pathways. Molecular dynamics simulations could also be used to study the conformational landscape of the molecule and its interactions with potential biological targets. These theoretical investigations would be instrumental in guiding future experimental work and accelerating the discovery of new applications for this compound.
Potential for Derivatization Towards Novel Chemical Entities for Further Academic Exploration
The this compound scaffold presents multiple opportunities for derivatization to generate novel chemical entities for academic research. The two nitrogen atoms in the piperazine ring are key handles for modification. The secondary amine can be functionalized through acylation, alkylation, or arylation to introduce a wide variety of substituents. ambeed.com The amide nitrogen can also be a site for derivatization, although it is generally less reactive.
The presence of the trifluoroethyl group is known to enhance metabolic stability and binding affinity in drug candidates. mdpi.comresearchgate.net Therefore, derivatives of this compound could be of interest in medicinal chemistry. For example, coupling the free amine to various carboxylic acids or sulfonyl chlorides could generate a library of amides and sulfonamides for biological screening. Furthermore, the development of methods for the derivatization of the piperazine ring itself, such as C-H functionalization, could lead to even more complex and diverse structures for academic exploration. The strategic derivatization of this scaffold could unlock new chemical space and potentially lead to the discovery of molecules with interesting physical, chemical, or biological properties. researchgate.netresearchgate.net
Q & A
Q. What are the standard synthetic routes for 3-(2,2,2-trifluoroethyl)piperazin-2-one and its derivatives?
Methodological Answer: The synthesis typically involves catalytic enantioselective decarboxylative allylic alkylation (DAAA) to construct the piperazin-2-one core. Key steps include:
- Protecting group strategies : Use of PMB (para-methoxybenzyl) or benzyl groups to stabilize intermediates during alkylation or reduction steps .
- Functionalization : Introduction of trifluoroethyl groups via cross-metathesis or nucleophilic substitution .
- Purification : Chromatography or recrystallization to isolate enantiomerically pure products .
Table 1: Representative Synthetic Methods
Q. How are piperazin-2-one derivatives characterized to confirm structural integrity?
Methodological Answer: Structural validation employs:
- NMR Spectroscopy : H and C NMR to confirm regiochemistry and substituent placement (e.g., trifluoroethyl group at C3) .
- HRMS : High-resolution mass spectrometry to verify molecular formulas (e.g., C₇H₁₀F₃N₂O for 3-(trifluoroethyl)piperazin-2-one) .
- X-ray Crystallography : Resolves stereochemical ambiguities in enantioselective syntheses .
Q. What are the common pharmacological targets for piperazin-2-one derivatives?
Methodological Answer: These compounds exhibit activity against:
- Factor Xa : Inhibition via amide bond interactions in the active site (IC₅₀ values: 10–100 nM) .
- Cytotoxic Targets : Modulation of apoptosis pathways in cancer cell lines (e.g., IC₅₀ = 8.2 µM in MCF-7 cells) .
- Antiviral Targets : Adenovirus replication inhibition through binding to viral polymerases (e.g., 15D8 derivative, 92% inhibition at 10 µM) .
Advanced Research Questions
Q. What challenges arise in enantioselective synthesis of α-tertiary piperazin-2-ones, and how are they addressed?
Methodological Answer: Challenges include steric hindrance and racemization during alkylation. Strategies involve:
- Chiral Catalysts : Palladium complexes with phosphoramidite ligands to enforce stereocontrol .
- Protecting Group Optimization : PMB groups reduce steric clash during allylic alkylation .
- Low-Temperature Reactions : Minimize epimerization during deprotection steps .
Table 2: Strategies for Stereochemical Control
| Challenge | Solution | Outcome (ee%) | Reference |
|---|---|---|---|
| Racemization | Chiral Pd catalysts | 90-98% | |
| Steric Hindrance | Bulky N-protecting groups | 85-95% |
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies often arise from assay variability or structural impurities. Solutions include:
- Standardized Assays : Use orthogonal methods (e.g., fluorescence polarization vs. enzymatic assays) .
- Purity Verification : HPLC or LC-MS to confirm >95% purity before testing .
- SAR Analysis : Systematic variation of substituents (e.g., trifluoroethyl vs. pyridyl groups) to isolate structure-activity trends .
Q. What strategies optimize pharmacokinetic properties of piperazin-2-one derivatives?
Methodological Answer: Key approaches:
- Bioisosteric Replacement : Substitute trifluoroethyl with pyridin-2-one to enhance solubility and bioavailability .
- Prodrug Design : Esterification of carbonyl groups to improve membrane permeability .
- Computational ADME Prediction : Tools like SwissADME to prioritize compounds with favorable logP and metabolic stability .
Table 3: Substituent Effects on Pharmacokinetics
| Substituent | logP | Solubility (µg/mL) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| Trifluoroethyl | 1.8 | 12.5 | 45 |
| Pyridin-2-one | 0.9 | 85.0 | 120 |
Q. How do computational methods aid in designing piperazin-2-one derivatives?
Methodological Answer:
- 3D-QSAR Modeling : Correlates steric/electronic features with Factor Xa inhibition (e.g., CoMFA models with ) .
- Molecular Dynamics (MD) : Simulates binding stability (e.g., RMSD < 2.0 Å over 100 ns for mIDH1 inhibitors) .
- Docking Studies : Identifies critical interactions (e.g., hydrogen bonding with Asp189 in Factor Xa) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
